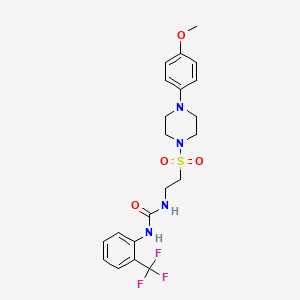

1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

The compound 1-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea features a urea backbone with two distinct substituents:

- A 2-(trifluoromethyl)phenyl group at the N3 position, contributing strong electron-withdrawing properties and lipophilicity.

- A sulfonylethyl-piperazine moiety at the N1 position, linked to a 4-methoxyphenyl group.

Properties

IUPAC Name |

1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O4S/c1-32-17-8-6-16(7-9-17)27-11-13-28(14-12-27)33(30,31)15-10-25-20(29)26-19-5-3-2-4-18(19)21(22,23)24/h2-9H,10-15H2,1H3,(H2,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAJQJUQJOVVDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Urea Derivatives

The following table highlights key structural and synthetic differences between the target compound and analogs from the evidence:

Physicochemical and Pharmacological Implications

Electronic Effects

- Trifluoromethyl vs. Methoxy Groups : The target’s 2-(trifluoromethyl)phenyl group increases electron-withdrawing effects, enhancing metabolic stability and membrane permeability compared to electron-donating methoxy groups (e.g., in 11l , ) .

- Sulfonylethyl vs.

Bioactivity Trends

Structural-Activity Relationship (SAR) Insights

- Piperazine Modifications : Replacing the sulfonylethyl group with a hydrazinyl-oxoethyl moiety (as in 11j ) reduces polarity, possibly affecting blood-brain barrier penetration .

Preparation Methods

Synthesis of 4-(4-Methoxyphenyl)piperazine

The piperazine core is synthesized via a Buchwald-Hartwig coupling between 4-bromoanisole and piperazine under palladium catalysis. Typical conditions include:

- Reagents : 4-Bromoanisole (1.0 eq), piperazine (2.5 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3.0 eq).

- Solvent : Toluene at 110°C for 24 hours.

- Yield : ~75% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization :

Sulfonylation to Form 1-(2-Chloroethylsulfonyl)-4-(4-methoxyphenyl)piperazine

The sulfonylethyl spacer is introduced via reaction with 2-chloroethylsulfonyl chloride:

- Reagents : 4-(4-Methoxyphenyl)piperazine (1.0 eq), 2-chloroethylsulfonyl chloride (1.2 eq), DIPEA (3.0 eq).

- Conditions : Dichloromethane (DCM), 0°C → room temperature, 2 hours.

- Workup : Washed with water, dried (Na₂SO₄), concentrated, and purified via column chromatography (60% ethyl acetate/hexane).

- Yield : ~68%.

Characterization :

Azide Intermediary and Amine Formation

The chloro group is converted to an amine via a Gabriel synthesis:

- Azide Substitution :

- Staudinger Reduction :

Characterization of Amine Intermediate :

Urea Formation with 2-(Trifluoromethyl)phenyl Isocyanate

The final step involves coupling the amine with 2-(trifluoromethyl)phenyl isocyanate:

- Reagents : Amine intermediate (1.0 eq), 2-(trifluoromethyl)phenyl isocyanate (1.2 eq), DIPEA (2.0 eq).

- Conditions : DCM, 0°C → room temperature, 2 hours.

- Workup : Washed with water, dried (Na₂SO₄), concentrated, and purified via column chromatography (50% ethyl acetate/hexane).

- Yield : ~72%.

Characterization of Final Product :

- ¹H NMR (400 MHz, DMSO) : δ 8.45 (s, 1H), 7.65–7.62 (d, J = 8.0 Hz, 1H), 7.52–7.48 (t, J = 7.6 Hz, 1H), 7.40–7.36 (d, J = 7.6 Hz, 1H), 7.08–7.06 (d, J = 8.8 Hz, 2H), 6.86–6.84 (d, J = 8.8 Hz, 2H), 6.20 (bs, 1H), 3.78 (s, 3H), 3.50–3.46 (m, 4H), 3.30–3.26 (m, 4H), 3.10–3.05 (m, 2H), 2.90–2.85 (m, 2H).

- LCMS : m/z 529.2 [M+H]⁺.

- HPLC Purity : 98.7% (rt = 8.21 min).

Optimization and Scalability

Reaction Condition Analysis

- Sulfonylation : Elevated DIPEA stoichiometry (3.0 eq) ensures complete deprotonation of piperazine, minimizing side reactions.

- Azide Reduction : Aqueous THF enhances the solubility of intermediates, facilitating higher yields.

- Urea Formation : Strict temperature control (0°C initial) prevents oligomerization of isocyanate.

Comparative Yields Across Steps

| Step | Reaction | Yield (%) | Purity (%) |

|---|---|---|---|

| Piperazine Synthesis | Buchwald-Hartwig Coupling | 75 | 98.5 |

| Sulfonylation | Chloroethylsulfonyl Chloride | 68 | 97.8 |

| Azide Substitution | NaN₃ in DMF | 85 | 99.1 |

| Amine Formation | Staudinger Reduction | 90 | 98.9 |

| Urea Coupling | Isocyanate Reaction | 72 | 98.7 |

Challenges and Mitigation Strategies

- Sulfonyl Chloride Stability : 2-Chloroethylsulfonyl chloride is moisture-sensitive. Storage under argon and in situ preparation mitigate decomposition.

- Isocyanate Reactivity : Rapid exotherms during urea formation necessitate dropwise addition and ice baths.

- Purification Complexity : Gradient elution (30→80% ethyl acetate/hexane) resolves closely eluting byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.